9-Trimethylsilylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Trimethylsilylanthracene is an organosilicon compound that features a trimethylsilyl group attached to the ninth position of the anthracene molecule. This compound is of significant interest due to its unique photophysical properties and its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Trimethylsilylanthracene typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo protodesilylation, where the trimethylsilyl group is replaced by a hydrogen atom.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the anthracene core can undergo typical aromatic oxidation and reduction processes.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
9-Trimethylsilylanthracene has several applications in scientific research:
Photophysical Studies: Due to its unique fluorescence properties, it is used in studies involving fluorescence quenching and photochemical reactions.
Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds and can be used in various organic transformations.
Material Science: The compound’s properties make it useful in the development of new materials, particularly in the field of organic electronics and photonics.
Mechanism of Action
The primary mechanism of action for 9-Trimethylsilylanthracene in its photochemical reactions involves the formation of a hydrogen bond in the excited singlet state. This interaction leads to the cleavage of the carbon-silicon bond, resulting in the formation of anthracene . The reaction kinetics indicate that the intermediate formed during this process undergoes partitioning between the product and the starting material .
Comparison with Similar Compounds
- Trimethylsilyl-substituted Pyrenes
- Trimethylgermyl-substituted Anthracenes
- Trimethylstannyl-substituted Phenanthrenes
Comparison: 9-Trimethylsilylanthracene is unique due to its specific substitution pattern and the resulting photophysical properties. Compared to other trimethylsilyl-substituted aromatic compounds, it exhibits distinct fluorescence quenching behavior and reactivity in the presence of alcohols . This makes it particularly valuable for studies involving photochemical processes and material science applications.
Properties
Molecular Formula |
C17H18Si |
---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
anthracen-9-yl(trimethyl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChI Key |
BCXUWDHESDSDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.